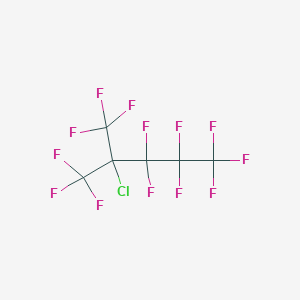

2-Chloro-2-(trifluoromethyl)perfluoropentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6ClF13/c7-1(4(12,13)14,5(15,16)17)2(8,9)3(10,11)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLNMNNHUJOUOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6ClF13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371528 | |

| Record name | 2-Chloro(perfluoro-2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67437-97-2 | |

| Record name | 2-Chloro(perfluoro-2-methylpentane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-2-(trifluoromethyl)perfluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 2-Chloro-2-(trifluoromethyl)perfluoropentane

Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The synthesis of complex, highly fluorinated molecules presents unique challenges and opportunities in materials science and medicinal chemistry. 2-Chloro-2-(trifluoromethyl)perfluoropentane (C₆ClF₁₃) is a specialty halofluorocarbon with potential applications stemming from its distinct physical and chemical properties. However, detailed, publicly available protocols for its synthesis are not widespread. This guide provides a scientifically grounded, hypothetical approach to its synthesis based on established principles of organofluorine chemistry, specifically free-radical telomerization. The protocols herein are designed to be self-validating, offering a robust framework for researchers entering this specialized field.

Introduction to this compound

This compound is a perfluorinated alkane derivative. Its structure, characterized by a fully fluorinated carbon backbone with a chlorine atom and a trifluoromethyl group at the C2 position, imparts high thermal stability, chemical inertness, and unique solvent properties. The presence of the C-Cl bond also offers a site for potential further functionalization, distinguishing it from fully inert perfluoroalkanes.

While specific applications are proprietary or under development, compounds of this class are investigated for use as heat-transfer fluids, dielectric insulators, and intermediates in the synthesis of advanced materials and pharmaceuticals. Understanding a viable synthetic and purification route is the first step toward unlocking its potential.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 67437-97-2 | Fluoropharm[1] |

| Molecular Formula | C₆ClF₁₃ | Manchester Organics[2] |

| Molecular Weight | 354.50 g/mol | Fluoropharm[1] |

| Appearance | Colorless Liquid | N/A |

| Purity (Typical) | >97-98% | Fluoropharm[1], Manchester Organics[2] |

Proposed Synthetic Strategy: Free-Radical Telomerization

A logical and scalable approach to constructing the C₆ backbone of the target molecule is through the telomerization of a perfluoroalkene with a smaller iodoperfluoroalkane.[3] This method involves the free-radical addition of a "telogen" (the chain transfer agent) across the double bond of a "taxogen" (the monomer).[3]

For this synthesis, we propose the following reaction:

-

Telogen: 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane (CF₃C(Cl)FI)

-

Taxogen: Hexafluoropropene (CF₃CF=CF₂)

The reaction proceeds via a free-radical chain mechanism, initiated either thermally or photochemically, often with a chemical initiator like a peroxide. The addition of the CF₃C(Cl)F• radical to hexafluoropropene is regioselective, preferentially attacking the CF₂ carbon of the double bond to generate the more stable tertiary radical on the central carbon.[4][5]

Reaction Mechanism Overview

The core mechanism follows the classic steps of a radical chain reaction: initiation, propagation, and termination.[6]

Caption: Free-radical mechanism for telomerization.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative model based on established chemical principles. All work with pressurized gases and fluorinated compounds must be performed by trained personnel in a specialized high-pressure laboratory with appropriate safety measures, including blast shields and continuous ventilation.

Materials and Equipment

| Reagent/Equipment | Specification | Purpose |

| Reactors | 500 mL Hastelloy or Stainless Steel Autoclave | High-pressure, corrosion-resistant reaction vessel |

| Telogen | 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane | Radical source and C₂ building block |

| Taxogen | Hexafluoropropene (HFP) | C₃ building block (monomer) |

| Initiator | Di-tert-butyl peroxide (DTBP) | Free-radical initiator |

| Scrubber | Aqueous potassium hydroxide (KOH) solution | Neutralize acidic off-gases |

| Purification | Fractional distillation apparatus | Separation of product from reactants/byproducts |

Step-by-Step Synthesis Procedure

-

Reactor Preparation: Ensure the 500 mL autoclave is scrupulously clean, dry, and leak-tested. Equip it with a magnetic stir bar, pressure gauge, thermocouple, and inlet/outlet valves.

-

Charging Reactants:

-

To the autoclave, add 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane (e.g., 1.0 mol).

-

Add Di-tert-butyl peroxide (e.g., 0.02 mol, 2 mol% relative to telogen).

-

-

Sealing and Purging: Seal the autoclave. Purge the headspace with dry nitrogen three times to remove oxygen, which can interfere with radical reactions.

-

Cooling and Evacuation: Cool the sealed reactor to -78 °C using a dry ice/acetone bath. Evacuate the reactor to remove the nitrogen.

-

Charging Taxogen: Connect the reactor to a lecture bottle of hexafluoropropene on a balance. Carefully condense the desired amount of HFP (e.g., 1.1 mol, 1.1 equivalents) into the cold reactor.

-

Reaction:

-

Allow the reactor to warm to room temperature behind a blast shield.

-

Begin stirring and slowly heat the reactor to 120-140 °C. The initiation of the reaction is often marked by an exotherm. Monitor the internal temperature and pressure closely.

-

Maintain the reaction at this temperature for 12-24 hours. The pressure will decrease as the gaseous HFP is consumed.

-

-

Cool-down and Venting:

-

Cool the reactor to room temperature.

-

Carefully vent any unreacted HFP through a caustic scrubber system.

-

-

Recovery of Crude Product: Open the reactor in a well-ventilated fume hood. Transfer the liquid crude product to a storage container. The crude product will be a mixture of the desired 1:1 adduct (the target molecule), unreacted telogen, and potentially small amounts of higher oligomers.

Purification Protocol: A Multi-Stage Approach

Purification is critical to isolate the target compound. A combination of washing and fractional distillation is effective for halofluorocarbons.[7][8]

Pre-Distillation Work-up

-

Caustic Wash: Transfer the crude product to a separatory funnel. Wash with a 5% aqueous sodium bisulfite solution to remove any residual iodine.

-

Water Wash: Wash the organic layer twice with deionized water to remove any water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride. Filter to remove the drying agent.

Fractional Distillation

Due to the likely close boiling points of the product and unreacted telogen, fractional distillation is required for effective separation.[9]

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. The length of the column should be chosen based on the expected boiling point difference.

-

Distillation:

-

Charge the dried, crude product into the distillation flask with boiling chips.

-

Heat the flask gently.

-

Collect fractions based on the boiling point at the still head.

-

Fraction 1: Lower-boiling impurities and any unreacted HFP dissolved in the mixture.

-

Fraction 2: Unreacted 2-Chloro-1,1,1,2-tetrafluoro-2-iodoethane.

-

Fraction 3 (Product): Collect the fraction corresponding to the boiling point of this compound.

-

Residue: Higher-boiling oligomers and initiator decomposition products.

-

-

Caption: Overall workflow from synthesis to analysis.

Analytical Characterization

Confirming the structure and purity of the final product is essential.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the collected fraction and the molecular weight of the compound. The fragmentation pattern can help confirm the structure.

-

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for characterizing fluorinated compounds.[10][11] The highly branched structure of this compound will result in a complex but predictable spectrum.[12][13]

-

Expected Signals: One would expect distinct signals for the CF₃ group attached to the chiral center, the perfluoroethyl group (CF₃ and CF₂), and the perfluoropropyl group (CF₃, CF₂, CF₂). The chemical shifts and coupling constants (J-coupling) between different fluorine environments will be definitive for structure elucidation.[14]

-

-

¹³C NMR Spectroscopy: Will show signals for the six distinct carbon environments, with splitting patterns determined by C-F coupling.

Safety and Handling

This compound requires careful handling, consistent with other perfluorinated compounds.

-

Chemical Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with alkali metals, finely divided metals (Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.

-

Environmental Considerations: This material is considered a "forever chemical" due to the strength of the C-F bond, making it persistent in the environment. Prevent any release into drains or waterways. All waste must be disposed of according to EPA guidelines, typically via high-temperature incineration.

(Safety information is derived from the Safety Data Sheet provided by Synquest Labs).

References

-

Buckman, J., et al. (2014). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols. ResearchGate. Available at: [Link]

-

Arsenault, G., et al. (2008). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in Technical Perfluorooctanesulfonate (PFOS). Dioxin 20XX International Symposium. Available at: [Link]

-

Biermann, U., et al. (2002). Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides and Diiodides to Alkenes. ResearchGate. Available at: [Link]

-

Arsenault, G., et al. (2008). Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS). Scilit. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Notes - Organic Syntheses Procedure. Available at: [Link]

-

Kiker, C., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

Mabury, S. A., et al. (2015). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. ResearchGate. Available at: [Link]

-

PFAS Central. (2019). Total and class-specific analysis of per- and polyfluoroalkyl substances in environmental samples using nuclear magnetic resonance spectroscopy. Available at: [Link]

-

BYJU'S. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]

-

Haszeldine, R. N., & Steele, B. R. (1975). Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Available at: [Link]

-

ChemBAM. (n.d.). Purification by fractional distillation. Available at: [Link]

-

Wikipedia. (n.d.). Fractional distillation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Available at: [Link]

-

Fluoropharm. (n.d.). 67437-97-2 | this compound. Available at: [Link]

-

Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Refubium. Available at: [Link]

-

Khan Academy. (n.d.). Simple and fractional distillations. Available at: [Link]

-

Ishihara, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Guo, F., et al. (2024). Synthesis of Branched α‐Olefins via Trimerization and Tetramerization of Ethylene. National Institutes of Health. Available at: [Link]

-

Khan Academy. (2023). Free radical addition of HBr to an alkene (peroxide effect) | Chemistry. Available at: [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE - EP 4105202 B1. Available at: [Link]

-

Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Available at: [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 5. Addition of free radicals to unsaturated systems. Part XX. The direction of radical addition of heptafluoro-2-iodopropane to vinyl fluoride, trifluoroethylene, and hexafluoropropene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Purification [chem.rochester.edu]

- 8. chembam.com [chembam.com]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pfascentral.org [pfascentral.org]

- 12. dioxin20xx.org [dioxin20xx.org]

- 13. Separation and fluorine nuclear magnetic resonance spectroscopic (19F NMR) analysis of individual branched isomers present in technical perfluorooctanesulfonic acid (PFOS) | Scilit [scilit.com]

- 14. researchgate.net [researchgate.net]

Mastering Complexity: A Technical Guide to the ¹⁹F NMR Analysis of 2-Chloro-2-(trifluoromethyl)perfluoropentane

For researchers, medicinal chemists, and material scientists, the precise structural elucidation of highly fluorinated molecules is a critical challenge. These compounds, often characterized by their unique chemical stability and biological properties, demand sophisticated analytical techniques for unambiguous characterization. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool. This guide provides an in-depth technical exploration of the ¹⁹F NMR analysis of a complex, branched fluoroalkane: 2-Chloro-2-(trifluoromethyl)perfluoropentane.

This document moves beyond a standard protocol, offering a detailed rationale for experimental design, a predictive framework for spectral interpretation, and practical insights into acquiring and processing high-quality data. It is designed to equip professionals in drug development and chemical research with the expertise to confidently analyze similarly complex fluorinated structures.

The Power of ¹⁹F NMR for Fluorinated Molecules

The fluorine-19 nucleus is nearly ideal for NMR spectroscopy.[1][2] Its 100% natural abundance and a high gyromagnetic ratio, second only to ¹H, make it a highly sensitive nucleus for detection.[2] What truly sets ¹⁹F NMR apart is its vast chemical shift dispersion, which can span over 800 ppm.[3] This wide range dramatically reduces the probability of signal overlap, a common challenge in ¹H NMR, allowing for the clear resolution of distinct fluorine environments within a molecule.[4]

The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment.[1] The presence of electronegative atoms, changes in hybridization, and even subtle alterations in molecular conformation can induce significant and measurable shifts, making ¹⁹F NMR a precise probe of molecular structure.[1]

| Property | Value | Significance for Analysis |

| Nuclear Spin (I) | ½ | Yields sharp, well-resolved signals. |

| Natural Abundance | 100% | High sensitivity without isotopic enrichment. |

| Relative Receptivity | 0.83 (vs. ¹H) | Excellent signal-to-noise ratio achievable in a short time. |

| Chemical Shift Range | ~800 ppm | Superior resolution of different fluorine environments.[3] |

Structural Analysis and Spectral Prediction

A robust analysis begins with a predictive assessment of the spectrum. This involves identifying the chemically non-equivalent fluorine nuclei and anticipating their chemical shifts, multiplicities (splitting patterns), and relative integrals.

The Structure: this compound has the following structure:

Simplified Representation:CF₃(E) - C(Cl)(CF₃(D)) - CF₂(C) - CF₂(B) - CF₃(A)

Based on this structure, we can identify five distinct fluorine environments. Therefore, we anticipate five primary signals in the ¹⁹F NMR spectrum.

Predicted Chemical Shifts (δ)

The chemical shift is determined by the degree of shielding around the nucleus. Electron-withdrawing groups, like chlorine and other perfluoroalkyl groups, cause deshielding and shift signals to a higher frequency (less negative ppm values).[1]

-

F(A) (-CF₃): A terminal trifluoromethyl group in a perfluoroalkane chain typically appears around -81 to -82 ppm .

-

F(B) (-CF₂-): A difluoromethylene group within a chain is generally found between -120 and -126 ppm .

-

F(C) (-CF₂-): This group is adjacent to the highly substituted quaternary carbon C2. The strong electron-withdrawing effect of the C(Cl)(CF₃) moiety will deshield these fluorines relative to F(B), likely placing them in the -110 to -115 ppm range.

-

F(D) (-C(Cl)CF₃): A trifluoromethyl group attached to a carbon also bearing another CF₃ group and a chlorine atom is significantly deshielded. Its chemical shift is predicted to be in the range of -68 to -72 ppm .

-

F(E) (CF₃-C(Cl)-): This trifluoromethyl group is also adjacent to the quaternary center. Its environment is similar but not identical to F(D). We predict a shift in a comparable but distinct region, approximately -73 to -76 ppm .

Predicted Spin-Spin Coupling (J-Coupling) and Multiplicities

Fluorine-fluorine coupling constants (J-coupling) are typically much larger than proton-proton couplings and can be observed over several bonds (long-range coupling).[5] This provides invaluable connectivity information.

-

Signal A (Fₐ): These three fluorines are coupled to the two Fₑ fluorines three bonds away (³JAF(B)). This will result in a triplet (t) .

-

Signal B (Fₑ): These two fluorines are coupled to the three Fₐ fluorines (³JF(B)A) and the two Fₑ fluorines (²JF(B)C). This will appear as a complex multiplet, likely a triplet of triplets (tt) .

-

Signal C (Fₑ): These two fluorines are coupled to the two Fₑ fluorines (²JCF(B)) and likely show long-range coupling to the three Fₑ fluorines (⁴JCF(E)) and potentially the three Fₐ fluorines (⁴JCF(D)). This will be a complex multiplet (m) .

-

Signal D (Fₐ): These three fluorines are three bonds away from the three Fₑ fluorines (³JDF(E)) and four bonds from the two Fₑ fluorines (⁴JDF(C)). This signal will likely be a quartet or a triplet of triplets , depending on the relative magnitudes of the coupling constants.

-

Signal E (Fₑ): These three fluorines are coupled to the three Fₐ fluorines (³JED) and the two Fₑ fluorines (³JEC). This will result in a complex multiplet (m) , likely appearing as a triplet of triplets or a quartet.

Predicted Spectral Summary

| Signal Assignment | Structure Fragment | Predicted δ (ppm) | Predicted Multiplicity | Relative Integration | Key Couplings |

| A | -CF₂CF₃ | -81 to -82 | Triplet (t) | 3 | ³JA-B |

| B | -CF₂CF₂ CF₃ | -120 to -126 | Triplet of Triplets (tt) | 2 | ³JB-A, ²JB-C |

| C | -C(Cl)(CF₃)CF₂ - | -110 to -115 | Multiplet (m) | 2 | ²JC-B, ⁴JC-E, ⁴JC-D |

| D | -C(Cl)(CF₃ ) | -68 to -72 | Multiplet (m) | 3 | ³JD-E, ⁴JD-C |

| E | CF₃ -C(Cl)- | -73 to -76 | Multiplet (m) | 3 | ³JE-D, ³JE-C |

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality, reproducible data suitable for both structural confirmation and quantitative analysis.

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For perfluorinated compounds, chloroform-d (CDCl₃) or acetone-d₆ are excellent choices. The deuterium provides the signal required for the spectrometer's field-frequency lock.

-

Concentration: Prepare a solution with a concentration of 10-50 mM. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable time without promoting intermolecular interactions that could affect chemical shifts.

-

Reference Standard: While the spectrometer can be referenced to an external standard like CFCl₃ (0 ppm), for quantitative accuracy, an internal standard is preferred. A compound with a simple, sharp singlet in a clear region of the spectrum, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm), can be added in a known concentration.

-

Filtration: To ensure the best possible resolution and avoid issues with spectrometer shimming, filter the final solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality NMR tube.

-

Volume: Fill the NMR tube to a standard height of ~4-5 cm (approx. 0.6-0.7 mL) to ensure it is correctly positioned within the detection coil.

Spectrometer Setup and Data Acquisition

The goal is to excite and detect all fluorine signals uniformly and allow for full relaxation between scans for accurate integration.

Key Acquisition Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zgfhigqn (Bruker) | Standard 1D ¹⁹F sequence with inverse-gated ¹H decoupling to remove ¹H-F couplings and improve sensitivity via the NOE, if applicable (though none are present here). |

| Spectral Width (SW) | ~200 ppm | Must be wide enough to encompass all expected signals, from ~-65 ppm to -130 ppm. A wider window prevents signal aliasing (folding). |

| Transmitter Offset (O1) | ~-100 ppm | Centering the spectral window helps ensure uniform excitation across all signals of interest. |

| Acquisition Time (AQ) | 2-3 seconds | Longer acquisition times lead to better digital resolution, which is crucial for resolving complex multiplets. |

| Relaxation Delay (D1) | 10-20 seconds | Crucial for quantitation. Must be at least 5 times the longest T₁ relaxation time of any fluorine nucleus to ensure full relaxation and accurate signal integration.[4] |

| Number of Scans (NS) | 16 to 64 | Adjust to achieve the desired signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a stable temperature, as ¹⁹F chemical shifts can be temperature-dependent. |

Data Processing

-

Fourier Transformation: Apply an exponential multiplication function with a line broadening (LB) factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Automated phasing routines are often sufficient, but manual correction may be necessary.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.

-

Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (e.g., C₆H₅CF₃) to its known chemical shift (-63.72 ppm). If no internal standard is used, reference to an external standard or use the spectrometer's pre-calibrated value.

-

Integration: Define the integral regions for each of the five multiplets. The relative integral values should correspond to the number of fluorine atoms in each environment (3:2:2:3:3).

Interpretation and Advanced Analysis

With a processed spectrum, the final step is to match the observed signals to the predicted assignments.

Analysis Strategy:

-

Identify the Terminal CF₃ (Signal A): Look for the signal near -81 ppm. It should be a clean triplet with an integral of 3H, arising from its coupling to the adjacent CF₂ group (Fₑ).

-

Assign the Perfluoroethyl Chain (Signals A & B): Having found the triplet for Fₐ, locate the corresponding multiplet for Fₑ near -120 ppm. It should have an integral of 2H and exhibit the same coupling constant (³JA-B) as the Fₐ triplet.

-

Assign the Quaternary Center Groups (C, D, E): The remaining three signals will be downfield. Use their integrals (2H, 3H, 3H) and complex splitting patterns to assign them. The signal for Fₑ will be the most upfield of this group (

-110 ppm). The two CF₃ signals (D and E) will be the most downfield (-68 to -76 ppm). Detailed analysis of the coupling patterns, potentially with the aid of spectral simulation software, will allow for the definitive assignment of D and E.

Applications in Research and Drug Development

The precise analysis of molecules like this compound is not merely an academic exercise. For professionals in drug discovery and materials science, this data is invaluable for:

-

Purity Assessment: ¹⁹F NMR can quickly reveal the presence of fluorinated impurities, even at low levels, which might be invisible in ¹H NMR.

-

Reaction Monitoring: The technique can be used to monitor the progress of fluorination or other reactions involving the molecule by observing the disappearance of starting material signals and the appearance of product signals.

-

Structural Verification: Confirms that the desired molecular architecture has been synthesized, which is a critical step in any chemical development pipeline.

-

Probing Molecular Environment: In drug development, incorporating a fluorinated tag like this allows researchers to use ¹⁹F NMR to study ligand binding to proteins, as the fluorine chemical shift is highly sensitive to changes in its environment upon binding.

Conclusion

The ¹⁹F NMR analysis of this compound exemplifies the power and complexity of modern spectroscopic techniques. By combining a predictive understanding of the molecule's structure with a rigorous, self-validating experimental workflow, researchers can unambiguously elucidate its structure. This guide provides the foundational principles and practical steps necessary to approach this and other complex fluorinated molecules with confidence, ensuring data integrity and accelerating research and development objectives.

References

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. uOttawa NMR Facility. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

-

University of Ottawa. (n.d.). Quantitative 19F NMR. uOttawa NMR Facility. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy - Spin-spin coupling. Wikipedia. Retrieved from [Link]

Sources

Mass spectrometry of 2-Chloro-2-(trifluoromethyl)perfluoropentane

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-2-(trifluoromethyl)perfluoropentane

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mass spectrometric behavior of this compound. As a highly fluorinated and chlorinated alkane, its fragmentation pattern under electron ionization (EI) is governed by the unique electrochemical properties of the carbon-halogen bonds and the stability of the resulting fluorinated carbocations. This document serves as a predictive framework for researchers, scientists, and drug development professionals working with similar complex halogenated compounds.

Introduction to this compound

This compound (C₆ClF₁₃) is a perhalogenated organic compound. Its structure consists of a five-carbon chain where all hydrogens are substituted with fluorine, except for a chlorine atom and a trifluoromethyl group at the C2 position. The high degree of fluorination imparts significant chemical inertness and high thermal stability. However, under the high-energy conditions of electron ionization mass spectrometry, the molecule will fragment in predictable ways, offering structural insights.

The molecular formula is C₆F₁₃Cl. The monoisotopic molecular weight is calculated based on the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl).

Predicted Electron Ionization Mass Spectrum

Electron ionization (EI) at a standard 70 eV is the most probable analytical technique for this volatile, non-polar compound, likely in conjunction with gas chromatography (GC-MS). The high energy of EI will induce fragmentation, and a full mass spectrum will display characteristic isotopic patterns and fragment ions.[1][2]

The Molecular Ion Peak (M⁺˙)

The molecular ion peak is expected to be of low abundance or potentially absent. The stability of the molecular ion in highly branched and halogenated alkanes is often low due to the numerous pathways for fragmentation.[3] A key feature will be the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4][5] This will result in two molecular ion peaks:

-

[M]⁺˙ : corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺˙ : corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third of the [M]⁺˙ peak.

Primary Fragmentation Pathways

The fragmentation of this compound will be dictated by the relative strengths of its chemical bonds and the stability of the resulting charged fragments. The C-Cl bond is generally weaker than the C-F and C-C bonds in a perfluorinated system, making it a likely site for initial cleavage.

-

α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-Cl bond, leading to the loss of a chlorine radical. This results in a stable tertiary carbocation.

-

C-C Bond Cleavage: Subsequent or alternative fragmentation will involve the cleavage of C-C bonds. The loss of stable neutral fragments like CF₄ or other small perfluoroalkanes is a common pathway for perfluorinated compounds.[6]

Below is a DOT script diagram illustrating the primary fragmentation pathways.

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Predicted Key Fragment Ions

The following table summarizes the most probable and structurally significant ions in the mass spectrum.

| m/z (for ³⁵Cl) | Ion Formula | Proposed Origin | Notes |

| 352 / 354 | [C₆F₁₃Cl]⁺˙ | Molecular Ion | Low abundance expected. Shows characteristic 3:1 isotopic pattern for chlorine.[4][5] |

| 317 | [C₆F₁₃]⁺ | [M - Cl]⁺ | Likely a prominent peak due to the formation of a stable tertiary carbocation. |

| 283 / 285 | [C₅F₁₀Cl]⁺ | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 233 / 235 | [C₄F₈Cl]⁺ | [M - C₂F₅]⁺ | Cleavage of the perfluoropentyl chain. |

| 169 | [C₃F₇]⁺ | Perfluoropropyl cation | Common fragment in perfluorinated compounds. |

| 131 | [C₃F₅]⁺ | Perfluoropropenyl cation | Further fragmentation. |

| 119 | [C₂F₅]⁺ | Perfluoroethyl cation | Common fragment in perfluorinated compounds.[6] |

| 69 | [CF₃]⁺ | Trifluoromethyl cation | Often the base peak in spectra of compounds containing a CF₃ group. |

Experimental Protocol: GC-MS Analysis

This section outlines a standard operating procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Prepare a 100 ppm stock solution of this compound in a volatile, non-polar solvent such as hexane or perfluorohexane.

-

Perform serial dilutions to obtain working standards of 1 ppm and 10 ppm.

-

Ensure all glassware is thoroughly cleaned and dried to prevent contamination.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: JEOL AccuTOF GC Alpha or equivalent single quadrupole or time-of-flight mass spectrometer.[1]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injector: Split/splitless injector at 250°C. A 1 µL injection with a 50:1 split ratio is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters:

Data Acquisition and Analysis

-

Inject a solvent blank to ensure system cleanliness.

-

Inject the prepared standards to determine the retention time and mass spectrum of the analyte.

-

Acquire data in full scan mode.

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions. Compare the observed spectrum with the predicted fragmentation patterns.

The following DOT script provides a visual representation of the experimental workflow.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound under electron ionization is predicted to be characterized by a weak or absent molecular ion peak exhibiting a clear 3:1 isotopic pattern for chlorine. The fragmentation will be dominated by the loss of the chlorine atom to form a stable tertiary carbocation, and by the cleavage of C-C bonds to yield characteristic perfluorinated fragments, with the trifluoromethyl cation at m/z 69 likely being the base peak. The experimental protocol provided offers a robust starting point for the analysis of this and similar highly halogenated compounds.

References

-

Arsenault, G., Chittim, B., McAlees, A., McCrindle, R., & Riddell, N. (n.d.). Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-3-fluoropentane. PubChem. Available at: [Link]

-

Journal of the American Society for Mass Spectrometry. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. ACS Publications. Available at: [Link]

-

Kagramanov, N. D., & Tyutyunov, A. A. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Fluorine Notes, 126(5-6). Available at: [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

NIST. (n.d.). Pentane, 2-chloro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Pentane, 2-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Perfluoro(2-methylpentane). NIST Chemistry WebBook. Available at: [Link]

-

The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Available at: [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

-

Zhang, B., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rroij.com [rroij.com]

- 3. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 4. m.youtube.com [m.youtube.com]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. well-labs.com [well-labs.com]

An In-depth Technical Guide to 2-Chloro-2-(trifluoromethyl)perfluoropentane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-2-(trifluoromethyl)perfluoropentane, a unique halogenated alkane. Drawing from available data and established principles of physical organic chemistry, this document offers insights into its molecular characteristics, safety considerations, and the scientific rationale behind the methodologies for its analysis.

Introduction: Unveiling a Complex Fluorinated Alkane

This compound, with the CAS number 67437-97-2, is a highly fluorinated organic compound.[1][2][3] Its structure, featuring a five-carbon chain saturated with fluorine atoms, a chlorine atom, and a trifluoromethyl group at the second position, imparts a unique combination of properties. As a member of the per- and polyfluoroalkyl substance (PFAS) family, it is characterized by the immense strength of the carbon-fluorine bond, leading to high thermal and chemical stability.[4] This stability, however, also contributes to its classification as a "forever chemical," indicating its resistance to environmental degradation.[4] Understanding the precise physicochemical parameters of this molecule is crucial for its potential applications in specialized fields and for assessing its environmental and toxicological profile.

Molecular Structure and Identification

A clear understanding of the molecular architecture is fundamental to predicting the behavior of this compound.

Structural Representation

The molecule consists of a pentane backbone where all hydrogen atoms have been substituted. The second carbon atom is bonded to a chlorine atom, a trifluoromethyl group (-CF3), and the rest of the perfluorinated carbon chain.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 67437-97-2[1][2][3] |

| Molecular Formula | C6ClF13 |

| Molecular Weight | 354.50 g/mol |

| Synonyms | 2-Chloro-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane[4] |

Physicochemical Properties: A Data-Driven Analysis

The physical and chemical properties of a compound dictate its behavior in various environments and applications. While some experimental data for this compound is available, other parameters must be inferred from the behavior of structurally similar compounds.

Tabulated Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid | [4] |

| Boiling Point | 83 - 84 °C | [4] |

| Melting Point | No data available | [4] |

| Density | No data available | [4] |

| Vapor Pressure | No data available | [4] |

| Solubility | No data available | [4] |

Discussion of Properties and Expert Insights

-

Boiling Point: The relatively low boiling point for a molecule of its mass is characteristic of highly fluorinated compounds. The strong electronegativity of fluorine atoms leads to a decrease in intermolecular van der Waals forces, resulting in higher volatility compared to their hydrocarbon counterparts.

-

Solubility: While specific data is unavailable, the general principles governing the solubility of perfluorinated compounds suggest that this compound would have very low solubility in water and higher solubility in non-polar organic solvents and other fluorinated liquids. The presence of a single chlorine atom is unlikely to significantly alter this general trend.

Experimental Methodologies for Physicochemical Characterization

For a comprehensive understanding, experimental determination of the missing physicochemical properties is essential. The following section outlines the rationale and protocols for these measurements.

Workflow for Comprehensive Analysis

Caption: A logical workflow for the synthesis, purification, and comprehensive analysis.

Detailed Experimental Protocols

-

Determination of Boiling Point:

-

Place a small, pure sample of the liquid in a distillation apparatus.

-

Heat the sample gently.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. The value of 83-84 °C serves as a benchmark.[4]

-

-

Determination of Melting Point:

-

Cool a pure sample of the liquid until it solidifies.

-

Slowly warm the solid sample in a melting point apparatus.

-

The temperature range over which the solid melts to a liquid is recorded. Given its boiling point, the melting point is expected to be significantly below 0 °C.

-

-

Density Measurement:

-

Use a calibrated pycnometer.

-

Measure the mass of the empty pycnometer.

-

Fill the pycnometer with the sample and measure the total mass.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

-

Solubility Assessment:

-

Qualitative: Add a small amount of the compound to various solvents (e.g., water, ethanol, acetone, hexane, and a perfluorinated solvent) and observe for dissolution.

-

Quantitative: Prepare saturated solutions at a specific temperature. Analyze the concentration of the dissolved compound using techniques like gas chromatography.

-

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: This is the most informative NMR technique for this molecule. Due to the various distinct fluorine environments (CF3 group attached to the chiral center, the perfluoroethyl group, and the perfluoropropyl group), a complex spectrum with multiple resonances and coupling patterns is expected. The chemical shifts would provide detailed information about the electronic environment of each fluorine nucleus.

-

¹³C NMR: The spectrum would show six distinct carbon signals, each split by the attached fluorine atoms (C-F coupling). The carbon bonded to chlorine would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by very strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹. The presence of the C-Cl bond would likely show a weaker absorption in the fingerprint region (below 800 cm⁻¹). The absence of C-H stretching bands (around 3000 cm⁻¹) would confirm the perhalogenated nature of the molecule.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to extensive fragmentation. The molecular ion peak (at m/z 354.5) might be weak or absent. Characteristic fragment ions would correspond to the loss of Cl, CF3, and other perfluoroalkyl fragments. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key identifier for fragments containing the chlorine atom.

Synthesis and Potential Applications

Synthetic Pathways

Specific synthetic routes for this compound are not detailed in the available literature. However, its synthesis would likely involve the electrochemical fluorination (ECF) of a suitable hydrocarbon precursor or the oligomerization of smaller fluorinated building blocks followed by a chlorination step.

Potential Applications

Given its properties as a highly fluorinated compound, potential applications could include:

-

Specialty solvent: For reactions involving other fluorinated compounds.

-

Dielectric fluid: In specialized electronic applications due to its expected high dielectric strength and thermal stability.

-

Heat transfer fluid: In aggressive chemical environments where conventional fluids would degrade.

-

Intermediate in organic synthesis: For the introduction of perfluorinated moieties into other molecules.

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates several hazards that require careful handling in a laboratory or industrial setting.[4]

GHS Hazard Classification

-

Skin Irritation (Category 2) [4]

-

Serious Eye Irritation (Category 2A) [4]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system [4]

Handling and Storage Recommendations

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[4]

-

As a "forever chemical," releases to the environment should be avoided, and disposal must follow local regulations for hazardous waste.[4]

Conclusion

This compound is a highly specialized fluorinated compound with a unique set of physicochemical properties. While there are gaps in the publicly available experimental data, this guide provides a comprehensive overview based on existing information and scientific principles. Further experimental characterization is necessary to fully unlock its potential applications and to thoroughly assess its toxicological and environmental impact. The methodologies and predicted characteristics outlined herein provide a solid foundation for researchers and professionals working with this and similar complex halogenated molecules.

References

-

Fluoropharm. (n.d.). 67437-97-2 | this compound. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability of 2-Chloro-2-(trifluoromethyl)perfluoropentane

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of specialty chemicals and advanced pharmaceutical intermediates, perfluorinated and polyfluorinated compounds hold a place of prominence due to their inherent chemical inertness, high thermal resistance, and unique solvent properties. However, the introduction of heteroatoms other than fluorine into a perfluorinated carbon skeleton can significantly alter these characteristics. 2-Chloro-2-(trifluoromethyl)perfluoropentane is one such molecule, where the presence of a chlorine atom introduces a potential locus of reactivity, particularly under thermal stress. While this compound is stable under normal storage and handling conditions, a comprehensive understanding of its thermal stability limits is critical for its safe application in high-temperature synthesis, as a heat-transfer fluid, or in any process where it may be subjected to elevated temperatures.[1] This guide, written from the perspective of a Senior Application Scientist, eschews a generic template to provide a focused, in-depth methodology for rigorously characterizing the thermal stability of this specific compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and interpret the resulting data to build a complete thermal profile.

The Imperative of Thermal Stability Assessment

The thermal stability of a compound dictates its operational ceiling. Exceeding this limit can lead to decomposition, generating potentially hazardous and corrosive byproducts such as hydrogen chloride and hydrogen fluoride.[1] For this compound, determining the precise onset temperature of decomposition is paramount for:

-

Process Safety: Preventing runaway reactions or pressure buildup in confined systems, as there is a risk of explosion if heated under confinement.[1]

-

Product Purity: Ensuring the compound does not degrade during purification steps like distillation or during a chemical reaction where it is used as a solvent or reactant.

-

Material Compatibility: Understanding the potential for generating corrosive decomposition products that could damage reactors and associated equipment.

-

Regulatory Compliance: Providing essential safety data for handling, transport, and disposal.

The Analytical Approach: Probing Thermal Events

To construct a comprehensive thermal stability profile, we must employ techniques that can quantitatively measure changes in a material's properties as a function of temperature. The synergistic combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides the necessary insights.

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated over time.[2] It is the definitive method for determining the temperature at which a material begins to decompose or evaporate. For a thermally stable material, the TGA trace will show no mass loss over a desired temperature range.[2]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[3] This allows for the detection of thermal events such as melting, crystallization, and decomposition, and critically, determines whether these processes are endothermic (absorb heat) or exothermic (release heat).[3] An exothermic decomposition is a major safety red flag.

A Validated Experimental Workflow for Stability Determination

The following workflow is designed to provide a robust and reproducible assessment of the thermal stability of this compound. Each stage is critical for the integrity of the final data.

Figure 1: Recommended workflow for comprehensive thermal stability analysis. The process is divided into pre-analysis setup, experimental execution, and data interpretation to ensure robust and reliable results.

Detailed Experimental Protocol

Objective: To determine the onset temperature of decomposition and the associated energetic profile of this compound under inert and oxidative conditions.

Methodology:

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

-

-

Sample Handling:

-

Due to the volatility of the compound, prepare the sample in a well-ventilated area.

-

Using a calibrated microbalance, accurately weigh 5 ± 0.5 mg of the liquid sample into a clean, tared alumina or platinum TGA/DSC pan. A hermetically sealed pan is recommended for DSC to contain the vapor pressure before decomposition.

-

-

TGA Analysis (Inert Atmosphere):

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with high-purity nitrogen at 50 mL/min for at least 20 minutes to ensure an inert environment.

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.

-

Continuously record mass loss as a function of temperature.

-

-

DSC Analysis (Inert Atmosphere):

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the cell with high-purity nitrogen at 50 mL/min.

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at 10°C/min.

-

Record the differential heat flow versus temperature.

-

-

Oxidative Stability (Optional but Recommended):

-

Repeat steps 3 and 4 using dry air as the purge gas instead of nitrogen. This is crucial for assessing stability in real-world environments where oxygen is present.[3]

-

Interpreting the Data: Building the Stability Profile

While specific experimental data for this compound is not publicly available, we can predict the form of the results based on the analysis of similar halogenated compounds.[4][5]

Thermogravimetric Data

The TGA thermogram is the primary source for the decomposition temperature.

Table 1: Interpretation of TGA Results

| Parameter | Expected Result/Observation | Significance & Interpretation |

| Boiling Point | A sharp, complete mass loss at a lower temperature. | The compound is volatile. The initial mass loss will correspond to boiling, followed by a stable baseline until decomposition. |

| Onset Decomposition Temperature (Tonset) | To be determined experimentally. | This is the most critical parameter. It represents the temperature at which the material's integrity begins to fail. |

| Decomposition Profile | Likely a single, sharp mass loss step. | A single step suggests a rapid, complete breakdown of the molecule into volatile fragments once the decomposition temperature is reached. |

Differential Scanning Calorimetry Data

The DSC thermogram provides context to the mass loss seen in the TGA, indicating the energy change associated with decomposition.

Table 2: Interpretation of DSC Results

| Parameter | Expected Result/Observation | Significance & Interpretation |

| Boiling | A sharp endothermic peak corresponding to the boiling point observed in TGA. | Confirms the energy required for the liquid-to-gas phase transition. |

| Decomposition Event | A distinct peak (endothermic or exothermic) at a temperature corresponding to the Tonset from TGA. | The nature of this peak is critical. An exothermic peak indicates that the decomposition releases energy, posing a significant thermal hazard. An endothermic peak is inherently safer. |

| Enthalpy of Decomposition (ΔHdecomp) | Calculated from the area of the decomposition peak. | Quantifies the amount of energy released or absorbed. A large negative value (exothermic) is a major indicator of a high-energy decomposition. |

Proposed Decomposition Mechanism

Based on fundamental chemical principles, the C-Cl bond is significantly weaker than the C-F and C-C bonds in the perfluorinated structure. Therefore, the most probable initiation step for thermal decomposition is the homolytic cleavage of the carbon-chlorine bond to form a perfluoroalkyl radical and a chlorine radical.

Figure 2: The likely first step of thermal decomposition is the cleavage of the weakest bond, the C-Cl bond, initiated by thermal energy.

These highly reactive radical species would then initiate a cascade of further reactions, leading to the fragmentation of the carbon backbone and the ultimate formation of stable, smaller molecules like carbon oxides, HCl, and HF, as indicated in the safety data.[1]

Concluding Remarks for the Practicing Scientist

The thermal stability of this compound is a critical parameter that must be determined experimentally. The lack of published data necessitates a rigorous, first-principles approach as outlined in this guide. By combining TGA and DSC under both inert and oxidative atmospheres, a complete and reliable stability profile can be generated. This data is not merely academic; it is an essential foundation for safe process design, risk assessment, and the confident application of this unique fluorinated compound in research and development. Always treat chemicals with unknown thermal properties with extreme caution until a thorough analysis has been completed.

References

- Brown, M. E. (2001). Introduction to Thermal Analysis: Techniques and Applications. Springer Science & Business Media.

-

ASTM International. (2020). ASTM E1131 - 20: Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

- Höhne, G. W., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer-Verlag Berlin Heidelberg.

-

Lasala, S., et al. (2014). Thermal Stability Analysis of Perfluorohexane. Energy Procedia. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Studies of 2-Chloro-2-(trifluoromethyl)perfluoropentane in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Chloro-2-(trifluoromethyl)perfluoropentane (CAS No. 67437-97-2) in organic solvents. Given the absence of extensive publicly available solubility data for this highly fluorinated compound, this document emphasizes robust experimental methodologies. It delves into the theoretical underpinnings of fluorinated compound solubility, outlines detailed, step-by-step protocols for solubility determination, and discusses the critical role of such data in pharmaceutical and chemical research. The guide is structured to provide both a foundational understanding and practical, actionable experimental workflows.

Introduction: The Significance of this compound and Its Solubility

This compound, with the molecular formula C6ClF13, is a highly fluorinated organic compound.[1] Such perfluorinated compounds (PFCs) are of significant interest in various scientific fields, including drug delivery, due to their unique properties like high thermal and chemical stability, and their often hydrophobic and lipophobic nature.[2] The incorporation of fluorine into molecules can significantly influence properties such as metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds valuable in drug design.[3]

A fundamental understanding of a compound's solubility is paramount for its application in any solution-based process. For drug development professionals, solubility data is critical for formulation, determining appropriate delivery systems, and ensuring bioavailability. In chemical synthesis, knowing the solubility of a reagent or intermediate in different solvents is essential for reaction optimization, purification, and product isolation.

This guide will address the current knowledge gap by providing a detailed roadmap for the systematic determination of the solubility of this compound.

Theoretical Framework: Understanding the Solubility of Highly Fluorinated Compounds

The solubility of a substance is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent. For highly fluorinated compounds like this compound, several factors come into play:

-

Low Polarity: The high electronegativity of fluorine atoms leads to strong C-F bonds and a significant reduction in the polarizability of the molecule. This results in weak van der Waals forces, making them poor solvents for less fluorinated or non-fluorinated molecules and vice-versa.

-

Hydrophobicity and Lipophobicity: Perfluorinated compounds are characteristically both water-repelling (hydrophobic) and oil-repelling (lipophobic). This unique property means they tend to be immiscible with both aqueous and many organic solvents.

-

"Fluorous" Interactions: Highly fluorinated molecules can exhibit favorable interactions with other fluorinated molecules, leading to the concept of "fluorous" phases. This suggests that this compound will likely exhibit higher solubility in fluorinated solvents.

Predicting the solubility of such compounds can be challenging, and therefore, empirical determination is crucial. The selection of solvents for testing should be guided by these principles, including a range of polar, non-polar, and fluorinated organic solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of pre-existing data, this section forms the core of the technical guide, providing detailed protocols for determining the solubility of this compound. The choice of method depends on the expected solubility range and the available analytical instrumentation.

General Experimental Workflow

The overall process for determining solubility follows a logical sequence to ensure accuracy and reproducibility.

Caption: A logical workflow for the experimental determination of solubility.

Recommended Experimental Protocols

This classic and straightforward method is suitable if the compound is expected to have a solubility of at least >10 g/L and is non-volatile under the drying conditions.

Materials:

-

This compound

-

Selected organic solvents (e.g., hexane, toluene, acetone, methanol, perfluorohexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the mixture in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solute should be visible.

-

Allow the solution to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a controlled temperature below the boiling point of the solute may be necessary.

-

Once the solvent is completely removed, weigh the evaporating dish with the dried solute.

-

The solubility is calculated as the mass of the solute per volume of the solvent.

Self-Validation:

-

Run the experiment in triplicate to ensure reproducibility.

-

Visually confirm the presence of excess solid before sampling to ensure saturation.

-

Ensure the solute is thermally stable at the drying temperature.

This method is highly suitable for volatile halogenated compounds and offers high sensitivity and selectivity.

Materials:

-

This compound

-

Selected organic solvents

-

Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

-

Appropriate GC column (e.g., a non-polar or mid-polar capillary column)

-

Volumetric flasks and syringes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the GC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration is the solubility.

Self-Validation:

-

The linearity of the calibration curve (R² > 0.99) validates the analytical method.

-

Spike a known concentration of the compound into a near-saturated solution to check for matrix effects and recovery.

Caption: Workflow for determining solubility using Gas Chromatography (GC).

Anticipated Results and Data Presentation

As no experimental data is currently available, this section provides a template for presenting the determined solubility values. The results should be tabulated for easy comparison.

| Solvent | Polarity Index | Dielectric Constant | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |

| n-Hexane | 0.1 | 1.88 | To be determined | To be determined |

| Toluene | 2.4 | 2.38 | To be determined | To be determined |

| Dichloromethane | 3.1 | 9.08 | To be determined | To be determined |

| Acetone | 5.1 | 20.7 | To be determined | To be determined |

| Methanol | 5.1 | 32.7 | To be determined | To be determined |

| Acetonitrile | 5.8 | 37.5 | To be determined | To be determined |

| Perfluorohexane | N/A | 1.68 | To be determined | To be determined |

It is anticipated that this compound will exhibit the highest solubility in perfluorohexane due to "fluorous" interactions and the lowest solubility in polar solvents like methanol. Its solubility in non-polar hydrocarbon solvents like n-hexane and toluene is expected to be low to moderate.

Applications in Drug Development and Chemical Synthesis

The solubility data generated through the methodologies outlined in this guide will have direct applications in:

-

Pre-formulation Studies: Aiding in the selection of appropriate excipients and delivery vehicles for potential therapeutic applications.

-

Reaction Solvent Selection: Enabling the choice of optimal solvents for synthetic transformations involving this compound.

-

Crystallization and Purification: Informing the design of efficient purification processes.

-

Toxicology and Environmental Fate Studies: Providing foundational data for assessing the environmental distribution and impact of the compound.

Conclusion

This technical guide provides a comprehensive and practical framework for the systematic study of the solubility of this compound in a range of organic solvents. By following the detailed experimental protocols and adhering to the principles of scientific integrity, researchers can generate reliable and reproducible solubility data. This information is invaluable for advancing the application of this and similar highly fluorinated compounds in drug development, chemical synthesis, and materials science. The emphasis on robust methodology empowers scientists to overcome the current lack of data and unlock the full potential of this unique chemical entity.

References

-

Fluoropharm. (n.d.). 67437-97-2 | this compound. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Chloro-2-(trifluoromethyl)perfluoropentane

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-Chloro-2-(trifluoromethyl)perfluoropentane (C₆ClF₁₃). Designed for researchers, chemists, and professionals in drug development and environmental science, this document moves beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and validated computational analysis.

Introduction

The Subject Molecule: this compound

This compound is a highly fluorinated haloalkane.[1] Its structure is characterized by a five-carbon backbone saturated with fluorine atoms, with one chlorine and one trifluoromethyl group attached to the second carbon atom.[2][3] As a member of the broad class of per- and poly-fluoroalkyl substances (PFAS), it possesses extreme chemical and thermal stability due to the strength of the carbon-fluorine bond. This stability, however, also contributes to its environmental persistence, earning it the moniker of a "forever chemical".[4]

The Imperative for Computational Analysis

Understanding the fundamental properties of C₆ClF₁₃ is critical for predicting its behavior, reactivity, and environmental fate. Experimental characterization can be challenging and costly. Quantum chemical calculations offer a powerful, predictive alternative for elucidating molecular structure, spectroscopic signatures, and reaction energetics.[5] For substances like PFAS, computational modeling is an indispensable tool for assessing atmospheric degradation pathways, predicting toxicological interactions, and designing potential remediation strategies.[6][7] This guide establishes a validated workflow to derive such insights with high fidelity.

Foundational Principles of Quantum Chemical Modeling

The accuracy of any quantum chemical prediction rests on the selection of an appropriate theoretical method and basis set. This combination, the "model chemistry," must be chosen judiciously to reflect the underlying physics of the molecular system.

Overview of Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) represents the optimal balance of computational cost and accuracy.[7] DFT methods approximate the multi-electron Schrödinger equation by calculating the total energy as a functional of the total electron density.[8] This approach makes it feasible to study complex systems that would be intractable with more computationally demanding wave function-based methods.

The Methodological Dyad: Functionals and Basis Sets

2.2.1 Exchange-Correlation Functionals: The Heart of DFT

The exact form of the exchange-correlation functional is unknown and must be approximated. The choice of functional is the single most important factor determining the accuracy of a DFT calculation.

-

Hybrid Functionals: For general-purpose calculations on organofluorine compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a well-established starting point, offering a robust description of molecular geometries and energies.[8][9][10]

-

Dispersion-Corrected Functionals: Perfluorinated compounds exhibit significant London dispersion forces. For calculations involving intermolecular interactions or conformational analyses, functionals with empirical dispersion corrections (e.g., ωB97X-D ) or those that inherently account for dispersion are highly recommended to capture these weak but crucial interactions.

2.2.2 Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] For a molecule rich in electronegative atoms with multiple lone pairs like C₆ClF₁₃, the basis set must be flexible enough to describe both the core and valence electrons accurately.

-

Pople-Style Basis Sets: A common and efficient choice is the 6-311+G(d,p) basis set.

-

6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing flexibility for the electron density to adjust within the molecular environment.[11]

-

+: Adds "diffuse" functions, which are essential for describing the spatial extent of lone pairs and accurately calculating properties like electron affinity and non-covalent interactions.

-

(d,p): Adds "polarization" functions to non-hydrogen (d) and hydrogen (p) atoms, allowing orbitals to change shape and providing a more accurate description of chemical bonding.[12]

-

-

Correlation-Consistent Basis Sets: For higher accuracy, particularly for calculating energies or spectroscopic properties, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended.[11][13] The "aug" prefix indicates the inclusion of diffuse functions, and these sets are designed to systematically converge towards the complete basis set limit.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating workflow for the quantum chemical characterization of this compound. This workflow is applicable to various quantum chemistry software packages such as Gaussian, Q-Chem, GAMESS, and Psi4.[14][15][16][17]

Caption: Overall computational workflow for C₆ClF₁₃ analysis.

Step 1: Molecular Structure Preparation

Construct an initial 3D guess of the molecule's structure using molecular editing software. While the exact starting geometry is not critical, a chemically reasonable structure (e.g., from SMILES string C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)Cl[2]) will expedite the optimization process.

Step 2: Geometry Optimization

This is the most critical step to determine the molecule's equilibrium structure.

-

Protocol:

-

Select a DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-